2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride
Overview
Description
2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C7H3ClF4O3S. It is characterized by the presence of four fluorine atoms, a methoxy group, and a sulfonyl chloride group attached to a benzene ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride typically involves the fluorination of a suitable precursor, followed by the introduction of the methoxy and sulfonyl chloride groups. One common method involves the reaction of 2,3,5,6-tetrafluorophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonate ester derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form complex organic molecules, often in the presence of catalysts.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Catalysts such as palladium or copper may be used in coupling reactions.
Solvents: Organic solvents like dichloromethane, acetonitrile, or tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonate esters, depending on the nucleophile used in the substitution reactions.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, which can then be further modified.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various functional groups. This reactivity is exploited in synthetic chemistry to create complex molecules with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-methoxybenzene: Lacks the sulfonyl chloride group, making it less reactive in substitution reactions.
2,3,5,6-Tetrafluorobenzenesulfonyl chloride: Lacks the methoxy group, which can affect its solubility and reactivity.
4-Methoxybenzenesulfonyl chloride: Lacks the fluorine atoms, which can influence its electronic properties and reactivity.
Uniqueness
2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride is unique due to the combination of fluorine atoms, a methoxy group, and a sulfonyl chloride group. This combination imparts specific electronic and steric properties to the molecule, making it highly reactive and versatile in various chemical reactions.
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O3S/c1-15-6-2(9)4(11)7(16(8,13)14)5(12)3(6)10/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLCFDPXMFGGOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406960 | |
Record name | 2,3,5,6-tetrafluoro-4-methoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40586-69-4 | |
Record name | 2,3,5,6-tetrafluoro-4-methoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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